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Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

Cat. No.: B590433 Get Quote

An In-depth Technical Guide to 2-(Chloromethoxy)ethanol: Chemical Reactivity and

Functional Groups

For Researchers, Scientists, and Drug Development
Professionals
Introduction

2-(Chloromethoxy)ethanol, with the CAS number 224054-07-3, is a bifunctional organic

compound that serves as a valuable intermediate in various synthetic applications.[1] Its unique

structure, incorporating both a reactive chloromethyl ether and a primary alcohol, allows for a

diverse range of chemical transformations, making it an important building block in the

synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its

chemical properties, functional groups, reactivity, and key experimental protocols.

Physicochemical Properties
A summary of the key quantitative data for 2-(Chloromethoxy)ethanol is presented below.
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Property Value Source

Molecular Formula C₃H₇ClO₂ [1][2]

Molecular Weight 110.54 g/mol [1][2]

IUPAC Name 2-(chloromethoxy)ethanol [2]

Canonical SMILES C(COCCl)O [1][2]

XLogP3 0.1 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Topological Polar Surface Area 29.5 Å² [1]

Functional Groups and Chemical Reactivity
The reactivity of 2-(Chloromethoxy)ethanol is dictated by its two primary functional groups: a

hydroxyl group and a chloromethoxy group. This bifunctionality allows for sequential or

selective reactions, providing significant synthetic utility.

Caption: Key functional groups and reactive sites in 2-(Chloromethoxy)ethanol.

Reactivity of the Chloromethoxy Group
The chlorine atom in the chloromethoxy group is highly susceptible to displacement by a wide

range of nucleophiles.[1] This reactivity is fundamental to its role as a synthetic building block.

The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism.

Nucleophilic Substitution: Common nucleophiles such as azides, cyanides, alkoxides, and

amines can readily displace the chloride to form new carbon-heteroatom bonds. For

example, reaction with sodium azide (NaN₃) is used to synthesize the corresponding azido

derivative, which is a key intermediate for more complex molecules.[1]

Caption: General pathway for nucleophilic substitution reactions.
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Reactivity of the Hydroxyl Group
The primary hydroxyl group exhibits typical alcohol reactivity, allowing for another set of

functional group transformations.

Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents or

further to a carboxylic acid with strong oxidizing agents.[1] This provides a route to introduce

carbonyl functionality into the molecule.

Esterification: It readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to

form esters.[1] For instance, the reaction with an acetic acid derivative yields 2-

(chloromethoxy)ethyl acetate.[3]

Etherification: The hydroxyl group can be deprotonated with a base to form an alkoxide,

which can then act as a nucleophile in a Williamson ether synthesis to form more complex

ethers.[1]

Experimental Protocols
The following sections provide detailed methodologies for key synthetic procedures involving 2-
(Chloromethoxy)ethanol.

Protocol 1: Boron-Mediated Synthesis of 2-
(Chloromethoxy)ethanol
This method enhances selectivity by protecting one of the hydroxyl groups of a diol precursor

as a borate ester before chlorination.[1]

Materials:

Diethylene glycol

Metaboric anhydride

Thionyl chloride (SOCl₂)

Anhydrous solvent (e.g., Toluene)
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Water for hydrolysis

Reaction vessel with stirring and temperature control

Distillation apparatus

Procedure:

Esterification: In a reaction vessel, dissolve diethylene glycol in an anhydrous solvent. Add

metaboric anhydride to the solution. The mixture is heated to form the cyclic borate ester

intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate.[1] This step selectively protects

one hydroxyl group.

Chlorination: Cool the reaction mixture. Slowly add thionyl chloride to the solution. The

thionyl chloride selectively reacts with the remaining free hydroxyl group to form the chloro

group.[1] Maintain the temperature to control the exothermic reaction.

Hydrolysis: After the chlorination is complete, carefully add water to the reaction mixture to

hydrolyze the borate ester, liberating the 2-(Chloromethoxy)ethanol.

Purification: The organic layer is separated, washed, dried, and purified by vacuum

distillation to yield the final product.
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Workflow for Synthesis and Purification

Start: Reagents

Step 1: Esterification
(Diethylene Glycol + Metaboric Anhydride)

Step 2: Chlorination
(Add Thionyl Chloride)

Step 3: Hydrolysis
(Add Water)

Step 4: Aqueous Workup
(Separation & Washing)

Step 5: Purification
(Vacuum Distillation)

Final Product:
2-(Chloromethoxy)ethanol

Click to download full resolution via product page

Caption: A typical workflow for the synthesis of 2-(Chloromethoxy)ethanol.

Protocol 2: Nucleophilic Substitution with Sodium Azide
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This protocol describes a typical procedure for displacing the chloride with an azide

nucleophile.

Materials:

2-(Chloromethoxy)ethanol

Sodium azide (NaN₃)

Polar aprotic solvent (e.g., Dimethylformamide, DMF)

Reaction flask with magnetic stirrer and condenser

Water and an organic solvent (e.g., ethyl acetate) for extraction

Drying agent (e.g., anhydrous magnesium sulfate)

Rotary evaporator

Procedure:

Reaction Setup: Dissolve 2-(Chloromethoxy)ethanol in DMF in a round-bottom flask. Add

sodium azide to the solution.

Reaction: Heat the mixture with stirring to a temperature appropriate for the solvent (e.g., 50-

80°C) and monitor the reaction progress by TLC or GC.[1]

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the

mixture into water and extract the product with an organic solvent like ethyl acetate.

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude azido

product.

Purification: The crude product can be further purified by column chromatography if

necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b590433?utm_src=pdf-body
https://www.benchchem.com/product/b590433?utm_src=pdf-body
https://www.benchchem.com/product/b590433
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Esterification to form 2-(chloromethoxy)ethyl
Acetate
This protocol outlines the formation of an ester from the hydroxyl group.

Materials:

2-(Chloromethoxy)ethanol

Acetyl chloride or Acetic anhydride

A non-nucleophilic base (e.g., Pyridine or Triethylamine)

Anhydrous aprotic solvent (e.g., Dichloromethane, DCM)

Reaction vessel with a dropping funnel and nitrogen atmosphere

Procedure:

Reaction Setup: Dissolve 2-(Chloromethoxy)ethanol and the base in anhydrous DCM

under a nitrogen atmosphere. Cool the solution in an ice bath.

Acylation: Slowly add acetyl chloride or acetic anhydride to the cooled solution via a

dropping funnel.

Reaction: Allow the reaction to warm to room temperature and stir until completion

(monitored by TLC).

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium

bicarbonate. Separate the organic layer.

Isolation and Purification: Wash the organic layer with water and brine, dry it over a drying

agent, and remove the solvent under reduced pressure. The resulting crude ester can be

purified by distillation or chromatography.

Conclusion
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2-(Chloromethoxy)ethanol is a versatile synthetic intermediate due to the distinct and

exploitable reactivity of its chloromethoxy and hydroxyl functional groups. A thorough

understanding of its properties and reaction pathways is crucial for its effective application in

the development of pharmaceuticals and other advanced materials. The protocols provided

herein offer a foundation for the synthesis and derivatization of this valuable chemical building

block. It is imperative to handle this compound with appropriate safety precautions as outlined

in its Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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